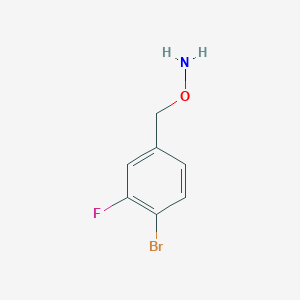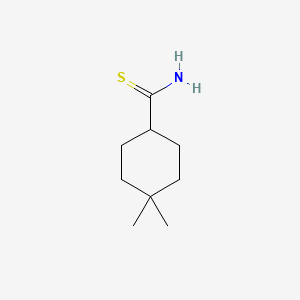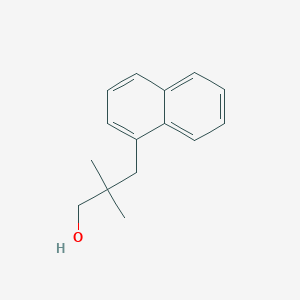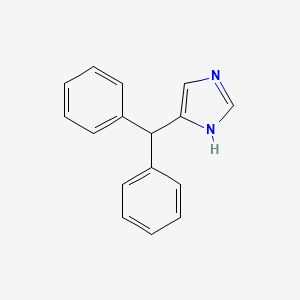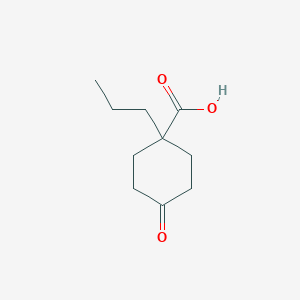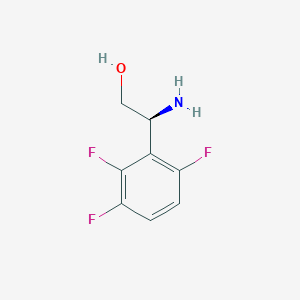![molecular formula C17H21NO4 B13606335 2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropane ring fused to an isoquinoline moiety, with a tert-butoxycarbonyl (Boc) protecting group attached. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the cyclopropane ring. The tert-butoxycarbonyl group is then added to protect the amine functionality. The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism by which 2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid exerts its effects involves the interaction of its functional groups with molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the active amine group. This amine can then participate in various biochemical pathways, potentially interacting with enzymes or receptors .
相似化合物的比较
Similar Compounds
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar structure but lacks the spirocyclic cyclopropane ring.
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Contains a bicyclic structure with a Boc-protected amine.
Ethyl 2-[(tert-butoxy)carbonyl]amino]cyclopropane-1-carboxylate: Features a cyclopropane ring with a Boc-protected amine.
Uniqueness
The uniqueness of 2’-[(tert-butoxy)carbonyl]-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in organic synthesis and pharmaceutical research.
属性
分子式 |
C17H21NO4 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-9-12-8-11(14(19)20)4-5-13(12)17(10-18)6-7-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,19,20) |
InChI 键 |
LWJIBRQJWPELCU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)C(=O)O)C3(C1)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



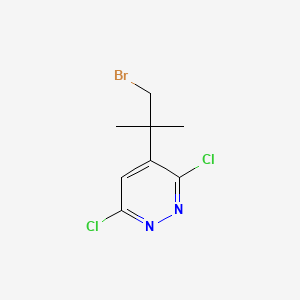
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)

